

Therapeutic Applications of Selenium Nanoparticles in Medicine: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium nanoparticles (SeNPs) have emerged as a promising platform in nanomedicine due to their unique physicochemical properties, biocompatibility, and therapeutic efficacy. Exhibiting a wide range of biological activities, SeNPs are being extensively investigated for their potential in anticancer, antimicrobial, and antioxidant therapies, as well as for their role as drug delivery vehicles.[1][2][3] These nanoparticles often demonstrate lower toxicity compared to their bulk counterparts, making them attractive candidates for various biomedical applications.[2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the therapeutic application of SeNPs.

Anticancer Applications

SeNPs have demonstrated significant anticancer activity against various cancer cell lines.[4][5] Their primary mechanisms of action involve the induction of apoptosis, generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells, and cell cycle arrest.[6][7][8]

Quantitative Data: Cytotoxicity of Selenium Nanoparticles



The following table summarizes the cytotoxic effects of SeNPs on various cancer cell lines, presented as IC50 values (the concentration of SeNPs required to inhibit the growth of 50% of cells).

Cancer Cell Line	Nanoparticle Type/Size	IC50 Value (μg/mL)	Reference
HepG2 (Liver)	SeNPs	309.9 (after 48h)	[9]
HT-29 (Colon)	Biogenic SeNPs	Not specified, but dose-dependent cytotoxicity observed	[9]
HCT-116 (Colon)	Lentinan- functionalized SeNPs	Not specified, but apoptosis induced at 3, 6, and 12 µM	[10]
A-172 (Glioblastoma)	SeNPs (~100 nm)	Dose-dependent apoptosis	[11]
PC-3 (Prostate)	Biogenic SeNPs	Necroptosis induced at 2 μg Se/mL	[12]
HeLa (Cervical)	Embelia ribes-derived SeNPs	Dose-dependent inhibition (25-200 μg/mL)	[13]
MC-38 (Colorectal)	SeNPs (100 nm)	In vivo tumor size reduction at 1 μg/g and 10 μg/g	[14]

Experimental Protocols

This protocol is used to assess the cytotoxic effect of SeNPs on cancer cells by measuring their metabolic activity.

Materials:

Cancer cell line of interest



- · Complete cell culture medium
- Selenium nanoparticles (SeNPs) suspension
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
- Prepare serial dilutions of the SeNP suspension in the complete culture medium.
- After 24 hours, remove the medium from the wells and add 100 μL of the prepared SeNP dilutions at various concentrations. Include a vehicle control (medium without SeNPs) and a blank (medium only).
- Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- After 4 hours, add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate overnight in the incubator.
- Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
- Calculate the cell viability as a percentage of the control cells.



This protocol quantifies the number of apoptotic and necrotic cells following treatment with SeNPs.[10][15]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Selenium nanoparticles (SeNPs) suspension
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and incubate until they reach 70-80% confluency.
- Treat the cells with various concentrations of SeNPs for the desired time period (e.g., 24 or 48 hours).
- Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the supernatant.
- Wash the cells twice with cold PBS by centrifugation.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.



Analyze the cells by flow cytometry within one hour of staining.

Signaling Pathways in Anticancer Activity

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CytochromeC [style=invis]; // for layout CytochromeC -> Caspase9; Caspase9 -> Caspase3;
Caspase3 -> Apoptosis; OxidativeStress -> p53; p53 -> Bax; p53 -> CellCycleArrest; }
Anticancer signaling pathway of SeNPs.

Antimicrobial Applications

SeNPs exhibit broad-spectrum antimicrobial activity against various bacteria and fungi, including drug-resistant strains.[14][16] The proposed mechanisms include the generation of ROS, disruption of the cell membrane, and interference with cellular processes.[14][17]

Quantitative Data: Antimicrobial Activity of Selenium Nanoparticles

The following table summarizes the Minimum Inhibitory Concentration (MIC) of SeNPs against different microbial strains.



Microbial Strain	Nanoparticle Type/Size	MIC (μg/mL)	Reference
Staphylococcus aureus	SeNPs (~100 nm)	7.8	[16]
Staphylococcus aureus (MDR)	SeNPs/CuO nanocomposite	6.25 - 12.5	[16]
Escherichia coli (MDR)	SeNPs/CuO nanocomposite	25 - 50	[16]
Candida albicans	SeNPs-BSA	25	[16]
Candida albicans	SeNPs-Chit	25	[16]
Enterococcus faecalis	SeNPs-BSA	>200	[16]
Pseudomonas aeruginosa	Biogenic SeNPs	Good activity reported	[16]
S. aureus	SeNPs	15.62 - 31.25	[18]
E. coli	SeNPs	31.25 - 62.5	[18]

Experimental Protocols

This protocol determines the lowest concentration of SeNPs that inhibits the visible growth of a microorganism.[16][19]

Materials:

- Bacterial or fungal strain of interest
- Mueller-Hinton Broth (MHB) or appropriate broth medium
- Selenium nanoparticles (SeNPs) suspension
- 96-well microtiter plates
- Spectrophotometer



Incubator

Procedure:

- Prepare a microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Prepare two-fold serial dilutions of the SeNP suspension in the broth medium in a 96-well plate.
- Add 100 μ L of the diluted microbial suspension to each well containing 100 μ L of the SeNP dilutions.
- Include a positive control (broth + inoculum) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of SeNPs in the well with no visible growth.

This protocol determines the lowest concentration of SeNPs required to kill a microorganism. [16][20][21]

Materials:

- Results from the MIC assay
- Mueller-Hinton Agar (MHA) or appropriate agar plates
- Sterile loops or spreaders
- Incubator

Procedure:

• From the wells of the MIC plate that show no visible growth, take a 10 μL aliquot.



- Spot-inoculate or spread the aliquot onto an agar plate.
- Incubate the plates at 37°C for 24 hours.
- The MBC is the lowest concentration of SeNPs that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.

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// Edges start -> prep_inoculum; start -> serial_dilution; prep_inoculum -> inoculate;
serial_dilution -> inoculate; inoculate -> incubate_mic; incubate_mic -> read_mic; read_mic ->
plate_mbc; plate_mbc -> incubate_mbc; incubate_mbc -> read_mbc; read_mbc -> end; }
Workflow for MIC and MBC determination.

Antioxidant Applications

SeNPs possess potent antioxidant properties, primarily through their ability to scavenge free radicals and enhance the activity of antioxidant enzymes like glutathione peroxidase.[10][22]

Quantitative Data: Antioxidant Activity of Selenium Nanoparticles

The antioxidant activity of SeNPs is often evaluated by their radical scavenging ability.



Assay	Nanoparticle Type	Scavenging Activity (%)	IC50 (mg/mL)	Reference
DPPH	GFPs-SeNPs	93.4% at 2.0 mg/mL	0.364	[2]
DPPH	SeNPs	-	0.662	[2]
DPPH	Biogenic SeNPs	65 ± 4	-	[7]
ABTS	Biogenic SeNPs	70 ± 3	-	[7]
Hydroxyl Radical	SeNPs (Black Tea synthesis)	97.3 ± 3.21	-	[23]
Hydroxyl Radical	SeNPs (Chamomile synthesis)	99.10 ± 4.10	-	[23]

Experimental Protocol

This protocol measures the ability of SeNPs to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[7][24]

Materials:

- Selenium nanoparticles (SeNPs) suspension
- DPPH solution (0.1 mM in methanol)
- Methanol
- 96-well plate or cuvettes
- Spectrophotometer

Procedure:

• Prepare different concentrations of the SeNP suspension in methanol.



- In a 96-well plate, add 100 μL of the SeNP dilutions to 100 μL of the DPPH solution.
- Prepare a control containing 100 μ L of methanol and 100 μ L of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of DPPH radical scavenging activity using the following formula:
 Scavenging Activity (%) = [(Absorbance of Control Absorbance of Sample) / Absorbance of Control] x 100

Drug Delivery Applications

The small size and large surface area of SeNPs make them excellent carriers for targeted drug delivery.[25][26] They can be functionalized with targeting ligands to enhance their accumulation at the desired site, thereby increasing therapeutic efficacy and reducing systemic toxicity.[25][27] SeNPs have been explored for the delivery of anticancer drugs and for transport across the blood-brain barrier.[26][28]

// Nodes SeNP_core [label="SeNP Core", fillcolor="#FBBC05", fontcolor="#202124"]; Drug [label="Therapeutic Drug\n(e.g., Doxorubicin)", fillcolor="#EA4335", fontcolor="#FFFFF"]; Functionalization [label="Surface\nFunctionalization", fillcolor="#F1F3F4", fontcolor="#202124"]; TargetingLigand [label="Targeting Ligand\n(e.g., Transferrin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Functionalized_SeNP [label="Functionalized\nDrug-Loaded SeNP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CancerCell [label="Cancer Cell\n(with overexpressed receptors)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TargetedDelivery [label="Targeted Delivery &\nEnhanced Cellular Uptake", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

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Functionalization; Functionalization -> Functionalized_SeNP; Functionalized_SeNP ->
CancerCell [label="Binds to receptor"]; CancerCell -> TargetedDelivery; } SeNPs as a targeted drug delivery system.

Conclusion



Selenium nanoparticles hold immense promise for a variety of therapeutic applications in medicine. Their multifaceted anticancer, antimicrobial, and antioxidant properties, coupled with their potential as drug delivery carriers, position them as a versatile tool for researchers and drug development professionals. The protocols and data presented in these application notes provide a foundational framework for further exploration and development of SeNP-based therapies. It is crucial to note that the biological activity of SeNPs is highly dependent on their physicochemical characteristics, such as size, shape, and surface chemistry, which should be thoroughly characterized for reproducible results.[16]

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Methodological & Application





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